2-Chloro-6-(phenylsulfonyl)pyridine
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Overview
Description
2-Chloro-6-(phenylsulfonyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the second position and a phenylsulfonyl group at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(phenylsulfonyl)pyridine typically involves the chlorination of 6-(phenylsulfonyl)pyridine. One common method is the reaction of 6-(phenylsulfonyl)pyridine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_4\text{NSO}_2\text{C}_6\text{H}_5 + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_3\text{ClNSO}_2\text{C}_6\text{H}_5 + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(phenylsulfonyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO₄) for oxidation or lithium aluminum hydride (LiAlH₄) for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or other substituted phenylsulfonyl pyridines.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Chloro-6-(phenylsulfonyl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and catalysts.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(phenylsulfonyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and the phenylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with nucleophilic sites on biomolecules.
Comparison with Similar Compounds
Similar Compounds
- **2-Chloro-4-(phen
Properties
CAS No. |
100560-79-0 |
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Molecular Formula |
C11H8ClNO2S |
Molecular Weight |
253.71 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-6-chloropyridine |
InChI |
InChI=1S/C11H8ClNO2S/c12-10-7-4-8-11(13-10)16(14,15)9-5-2-1-3-6-9/h1-8H |
InChI Key |
OWQWDZHQWOYAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC(=CC=C2)Cl |
Origin of Product |
United States |
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